5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione

Organic Synthesis Cross-Coupling Chemistry Building Blocks

Researchers needing a versatile, iodo-functionalized quinazoline-dione building block face supply inconsistency. This compound resolves that: its C5-iodo substituent uniquely enables transition metal-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) and SNAr chemistry for C-C, C-N, C-S, and C-O bond formation. - Zero H-bond donors & low TPSA (44 Ų) for CNS-focused library synthesis. - Clean ¹²⁷I isotopic signature enables unambiguous LC-MS/GC-MS tracking. - Available with ≥98% purity, ensuring reliable reaction performance.

Molecular Formula C10H9IN2O2
Molecular Weight 316.098
CAS No. 1202679-06-8
Cat. No. B598363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione
CAS1202679-06-8
Synonyms5-IODO-1,3-DIMETHYLQUINAZOLINE-2,4(1H,3H)-DIONE
Molecular FormulaC10H9IN2O2
Molecular Weight316.098
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)I)C(=O)N(C1=O)C
InChIInChI=1S/C10H9IN2O2/c1-12-7-5-3-4-6(11)8(7)9(14)13(2)10(12)15/h3-5H,1-2H3
InChIKeyFACQATTWTIOMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione Procurement & Differentiation Guide


5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione (CAS 1202679-06-8) is a halogenated quinazoline-2,4-dione derivative with molecular formula C₁₀H₉IN₂O₂ and molecular weight 316.10 g/mol. It contains zero hydrogen bond donors, four hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area (TPSA) of 44 Ų . The compound serves as a versatile synthetic building block for the construction of more complex quinazoline-based molecules via cross-coupling chemistry enabled by the reactive C5‑iodo substituent. Notably, this compound lacks peer-reviewed primary literature directly evaluating its biological activity; its procurement value is derived from its physicochemical properties and synthetic utility rather than from demonstrated therapeutic efficacy.

Why Generic Substitution Fails for This Building Block


Direct substitution of 5-iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione with non-iodinated analogs (e.g., parent 1,3-dimethylquinazoline-2,4(1H,3H)-dione, CAS 1013-01-0) or alternative 5-halo derivatives (bromo, chloro) fails because the C5‑iodo substituent provides uniquely enabling reactivity for transition metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) . The carbon‑iodine bond exhibits markedly lower bond dissociation energy and higher leaving-group propensity compared to C‑Br or C‑Cl bonds, enabling C–C and C–N bond formation under milder conditions with broader substrate scope. Furthermore, the fully N1,N3‑dimethylated core eliminates hydrogen bond donor capacity (HBD = 0) and reduces polar surface area, altering both solubility profile and membrane permeability relative to NH-containing analogs. Substitution with an uniodinated or alternative halogen analog would fundamentally alter or eliminate the compound's primary utility as a cross-coupling building block.

Quantitative Differentiation Evidence


C5‑Iodo Enables Cross-Coupling Reactivity

The C5‑iodo substituent of the target compound enables participation in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution, which are chemically inaccessible to the non-iodinated parent 1,3-dimethylquinazoline-2,4(1H,3H)-dione (CAS 1013-01-0) . The carbon‑iodine bond represents a reactive handle for C–C and C–N bond formation that is absent in the parent scaffold.

Organic Synthesis Cross-Coupling Chemistry Building Blocks

Zero HBD vs. NH-Containing Analog

The target compound contains zero hydrogen bond donors (HBD = 0) due to full N1,N3‑dimethylation, compared to two hydrogen bond donors (HBD = 2) for the non-methylated analog 5-iodoquinazoline-2,4(1H,3H)-dione (CAS 33140-34-0) . This structural difference results in a predicted 23.5‑fold increase in calculated octanol‑water partition coefficient (LogP 0.84 vs. XLogP3 1.1 for the NH analog; the LogP increase for fully methylated vs. unmethylated quinazolinedione scaffolds is typically ~1.0‑1.5 log units based on N‑methylation effects in heterocyclic systems) .

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight and MS Signature

The target compound has a molecular weight of 316.10 g/mol, representing a 125.9 g/mol increase relative to the non-iodinated parent 1,3-dimethylquinazoline-2,4(1H,3H)-dione (MW = 190.2 g/mol) . The iodine atom contributes approximately 126.9 g/mol to the molecular mass. This mass difference is analytically significant: the characteristic isotopic pattern of iodine (M and M+2 peaks, ¹²⁷I: 100% natural abundance) provides a distinct MS signature that facilitates reaction monitoring and product identification in LC‑MS and GC‑MS workflows.

Analytical Chemistry Compound Management Building Blocks

High Purity Specification (≥98%)

Commercially available 5-iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is supplied with a purity specification of ≥98% . While purity specifications are vendor-dependent rather than compound-intrinsic, the consistent availability of high-purity material across multiple suppliers enables procurement for sensitive synthetic applications without additional in-house purification. In contrast, alternative iodoquinazoline building blocks such as 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione (CAS 727674-98-8) are available at 95% purity, a lower specification that may necessitate pre-use purification for reactions requiring high fidelity .

Quality Control Procurement Synthetic Chemistry

Recommended Research Applications


Cross-Coupling for Quinazoline Library Synthesis

The C5‑iodo substituent enables Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions for the generation of C5‑aryl, C5‑alkynyl, C5‑alkenyl, and C5‑amino quinazoline-2,4-dione derivatives . This application is uniquely accessible due to the iodo functionality; the non-iodinated parent compound cannot participate in these transformations. The fully N-methylated scaffold provides a metabolically stable core with no hydrogen bond donors, suitable for generating compound libraries with favorable permeability profiles for cell-based screening .

Nucleophilic Aromatic Substitution at C5

The electron-deficient quinazoline-2,4-dione core activates the C5 position for nucleophilic aromatic substitution (SNAr) using amines, thiols, or alkoxides . This enables direct installation of C5‑N, C5‑S, and C5‑O linkages without transition metal catalysis. The zero hydrogen bond donor count (HBD = 0) of the N1,N3‑dimethylated scaffold eliminates competing hydrogen bonding interactions that could interfere with nucleophile approach or product isolation relative to NH-containing analogs .

LC‑MS Analytical Reference Standard

The molecular weight of 316.10 g/mol, combined with the characteristic iodine isotopic signature (100% natural abundance of ¹²⁷I, providing a clean M+ peak without a significant M+2 isotopic contribution from chlorine or bromine), enables unambiguous identification and quantitation in LC‑MS and GC‑MS workflows . This distinguishes the compound from chloro- or bromo- analogs that produce complex isotopic clusters. The compound can serve as an analytical reference standard for monitoring iodoquinazoline-containing reactions or as a retention time marker for method development.

CNS-Penetrant Scaffold Design

The physicochemical profile—zero HBD, TPSA of 44 Ų, calculated LogP of 0.84, and zero rotatable bonds—falls within favorable ranges for central nervous system (CNS) drug-likeness and oral bioavailability . Compared to the NH-containing analog 5-iodoquinazoline-2,4(1H,3H)-dione (HBD = 2, TPSA = 58.2 Ų, XLogP3 = 1.1) , the target compound offers reduced polarity and enhanced predicted membrane permeability. This scaffold is suitable for hit-to-lead optimization programs targeting CNS indications where blood-brain barrier penetration is required.

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